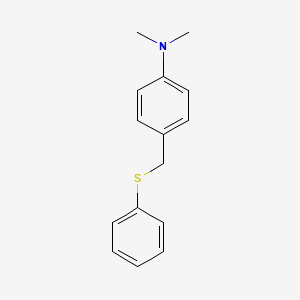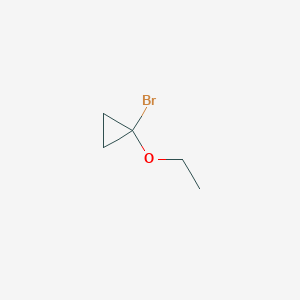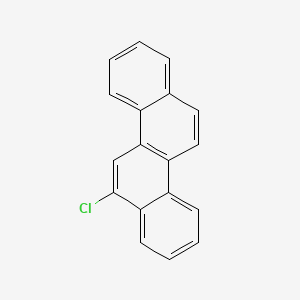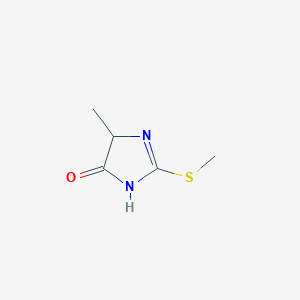
Acetic Acid, Chloro((4-phenoxyphenyl)hydrazono)-, Ethyl Ester
概要
説明
Acetic Acid, Chloro((4-phenoxyphenyl)hydrazono)-, Ethyl Ester, commonly known as Etoxazole, is a chemical compound with the molecular formula C16H15ClN2O3 and a molecular weight of 318.75 g/mol. It is primarily used as a pesticide in agriculture to control mite infestations.
作用機序
Target of Action
It is known that phenoxy herbicides, which share a similar structure, act by mimicking the auxin growth hormone indoleacetic acid (iaa) .
Mode of Action
Based on its structural similarity to phenoxy herbicides, it can be inferred that it may act by mimicking the auxin growth hormone . When these types of compounds are sprayed on broad-leaf plants, they induce rapid, uncontrolled growth, effectively causing the plant to "grow to death" .
Biochemical Pathways
Phenoxy herbicides, which share a similar structure, are known to affect the auxin signaling pathway . This pathway is crucial for plant growth and development, and its disruption leads to uncontrolled growth and eventually plant death .
Result of Action
Phenoxy herbicides, which share a similar structure, are known to cause rapid, uncontrolled growth in broad-leaf plants, leading to their death .
Action Environment
It is known that the efficacy of phenoxy herbicides can be influenced by various environmental factors such as temperature, humidity, and the presence of other chemicals .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Acetic Acid, Chloro((4-phenoxyphenyl)hydrazono)-, Ethyl Ester involves the reaction of 4-phenoxyphenylhydrazine with chloroacetic acid under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency in production.
化学反応の分析
Types of Reactions: Acetic Acid, Chloro((4-phenoxyphenyl)hydrazono)-, Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different hydrazine derivatives.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
科学的研究の応用
Acetic Acid, Chloro((4-phenoxyphenyl)hydrazono)-, Ethyl Ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a bioactive agent.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as an antiparasitic agent.
Industry: It is widely used in agriculture as a pesticide to control mite infestations, contributing to crop protection and yield improvement.
類似化合物との比較
Bifenazate: Another acaricide used to control mite infestations.
Spirodiclofen: A compound with a similar mode of action, used as a miticide.
Hexythiazox: An acaricide that inhibits mite development.
Uniqueness: Acetic Acid, Chloro((4-phenoxyphenyl)hydrazono)-, Ethyl Ester is unique due to its specific mode of action targeting chitin synthesis, making it highly effective against mites. Its chemical structure allows for selective toxicity towards pests while minimizing harm to non-target organisms.
特性
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(4-phenoxyphenyl)hydrazinylidene]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-2-21-16(20)15(17)19-18-12-8-10-14(11-9-12)22-13-6-4-3-5-7-13/h3-11,18H,2H2,1H3/b19-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGPGZVKMMRJIC-CYVLTUHYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)OC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=C(C=C1)OC2=CC=CC=C2)/Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96722-55-3 | |
| Record name | Acetic acid, chloro((4-phenoxyphenyl)hydrazono)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096722553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[2,2'-Bipyridine]-4,6'-diamine](/img/structure/B3059217.png)

![Acetic acid, [[(2-hydroxyphenyl)amino]sulfinyl]-, 1,1-dimethylethyl ester](/img/structure/B3059223.png)


![2,3-Dihydrofuro[3,2-b]pyridine](/img/structure/B3059227.png)




